molecular formula C10H14N2O2 B2567782 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2175884-29-2

2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2567782
CAS No.: 2175884-29-2
M. Wt: 194.234
InChI Key: UONCREDCZSLGQT-UHFFFAOYSA-N
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Description

2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.234 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of oxan-4-ylmethylamine with a suitable pyridazinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridazinone ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridazinone derivatives with various functional groups.

Scientific Research Applications

2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one
  • 2-(Oxan-4-yl)-N-({4-[(propan-2-yl)oxy]phenyl}methyl)propanamide

Uniqueness

2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of an oxan-4-yl group and a dihydropyridazinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(oxan-4-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10-2-1-5-11-12(10)8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONCREDCZSLGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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